N'-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C14H14N2O2S This compound is known for its unique structural features, which include a methoxyphenyl group, a thienyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxyacetophenone with thiosemicarbazide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or methanol, with the presence of an acid catalyst such as hydrochloric acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazides and amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their normal function and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(4-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide
- N-(4-Methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide
Uniqueness
N’-(1-(4-Methoxyphenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring with methoxyphenyl and thienyl groups. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-11(12-5-7-13(23-2)8-6-12)18-21-17(22)15-10-14(19-20-15)16-4-3-9-24-16/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
UAVDGNYEMFOZMU-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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